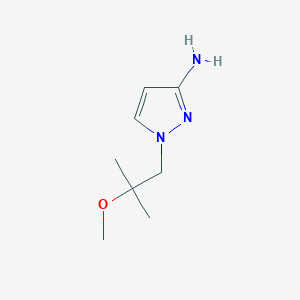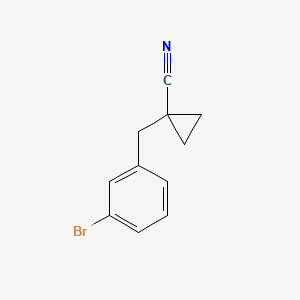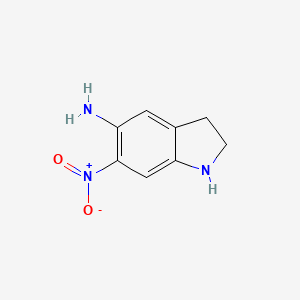
5-chloro-2-(phenylmethoxymethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(phenylmethoxymethyl)benzaldehyde is an organic compound with the molecular formula C15H13ClO2. It is a derivative of benzaldehyde, where the benzyl group is substituted with a chloromethyl group at the 5-position and a benzyloxy group at the 2-position. This compound is known for its applications in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(phenylmethoxymethyl)benzaldehyde typically involves the reaction of 2-hydroxy-5-chlorobenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-(phenylmethoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Benzyloxymethyl-5-chlorobenzoic acid.
Reduction: 2-Benzyloxymethyl-5-chlorobenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-benzyloxymethyl-5-azidobenzaldehyde.
Aplicaciones Científicas De Investigación
5-chloro-2-(phenylmethoxymethyl)benzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-(phenylmethoxymethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyloxybenzaldehyde: Similar structure but lacks the chloromethyl group.
2-Chlorobenzaldehyde: Lacks the benzyloxy group.
2-Benzyloxyethyl alcohol: Similar benzyloxy group but different functional groups.
Uniqueness
5-chloro-2-(phenylmethoxymethyl)benzaldehyde is unique due to the presence of both the benzyloxy and chloromethyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and research .
Propiedades
Fórmula molecular |
C15H13ClO2 |
|---|---|
Peso molecular |
260.71 g/mol |
Nombre IUPAC |
5-chloro-2-(phenylmethoxymethyl)benzaldehyde |
InChI |
InChI=1S/C15H13ClO2/c16-15-7-6-13(14(8-15)9-17)11-18-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Clave InChI |
OGJXTUREEFGIRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC2=C(C=C(C=C2)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8561487.png)



![5-Amino-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one](/img/structure/B8561550.png)


